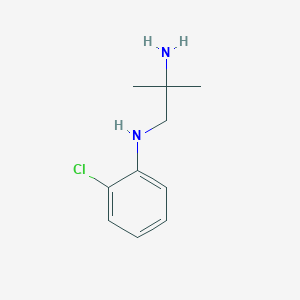
5-Methyl-4-(piperazin-1-yl)pyrimidine
Descripción general
Descripción
5-Methyl-4-(piperazin-1-yl)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 5-position and a piperazine ring at the 4-position
Mecanismo De Acción
Target of Action
Similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory, in the brain .
Mode of Action
Similar compounds have been shown to inhibit ache, thereby increasing the concentration of acetylcholine in the brain . This inhibition is achieved through competitive and non-competitive inhibition, as demonstrated by compound 6g, a 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivative .
Biochemical Pathways
The inhibition of ache by similar compounds would affect the cholinergic pathway, leading to an increase in acetylcholine levels and potentially enhancing cognitive functions .
Result of Action
The inhibition of ache by similar compounds could potentially lead to an increase in acetylcholine levels in the brain, which may enhance cognitive functions .
Análisis Bioquímico
Biochemical Properties
5-Methyl-4-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the brain . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can have implications for the treatment of neurodegenerative diseases such as Alzheimer’s disease . Additionally, this compound has been found to interact with other proteins involved in cellular signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the phosphorylation of AKT in human cancer cells, thereby modulating the PI3K/AKT/mTOR pathway . This inhibition can lead to reduced cell proliferation and increased apoptosis, making this compound a potential candidate for cancer therapy . Furthermore, this compound has been shown to affect the expression of genes involved in inflammation and stress responses, indicating its potential role in regulating cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound has been shown to bind to the active site of acetylcholinesterase, leading to the inhibition of the enzyme’s activity . Additionally, this compound can interact with other proteins involved in cellular signaling pathways, such as ATF4 and NF-kB, resulting in the modulation of their activity . These interactions can lead to changes in gene expression, ultimately affecting cellular function and homeostasis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . These findings suggest that this compound can be a valuable tool for long-term biochemical and pharmacological studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit acetylcholinesterase activity and modulate cellular signaling pathways without causing significant toxicity . High doses of this compound have been associated with adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . The involvement of this compound in these metabolic pathways highlights its potential impact on cellular metabolism and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to be actively transported into cells via specific transporters, allowing it to accumulate in target tissues . Additionally, this compound can bind to intracellular proteins, affecting its localization and distribution within cells . These findings suggest that the transport and distribution of this compound are critical factors in determining its biochemical and pharmacological effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize to specific cellular compartments, including the cytoplasm and nucleus . The localization of this compound to these compartments is mediated by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(piperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methylpyrimidine-4-carboxylic acid with piperazine under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-4-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: this compound-5-carboxylic acid.
Reduction: Dihydro-5-methyl-4-(piperazin-1-yl)pyrimidine.
Substitution: Various N-substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methyl-4-(piperazin-1-yl)pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also investigated for its role in enzyme inhibition and as a potential therapeutic agent .
Medicine: The compound has shown promise in medicinal chemistry as a scaffold for the development of drugs targeting central nervous system disorders, including Alzheimer’s disease and schizophrenia .
Industry: In the industrial sector, this compound is utilized in the development of novel materials with specific properties, such as polymers and coatings .
Comparación Con Compuestos Similares
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a methyl group.
4-(Piperazin-1-yl)pyrimidine: Lacks the methyl substitution at the 5-position.
5-Methyl-2-(piperazin-1-yl)pyrimidine: Similar but with the piperazine ring at the 2-position instead of the 4-position
Uniqueness: 5-Methyl-4-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the piperazine ring allows for versatile chemical modifications and potential therapeutic applications .
Propiedades
IUPAC Name |
5-methyl-4-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICWIEVXMXJRSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


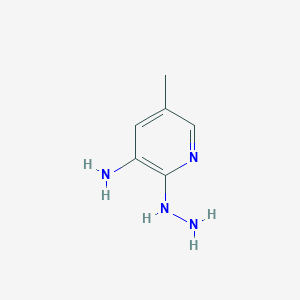
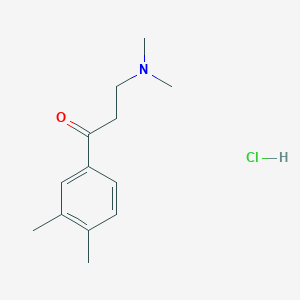
![2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B1432169.png)

![2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432171.png)
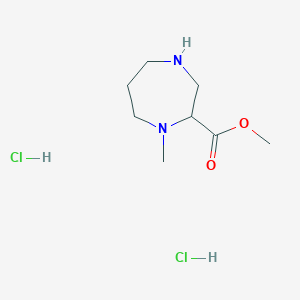
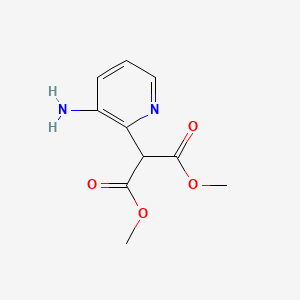
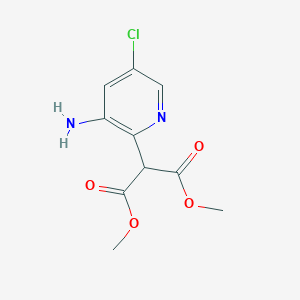

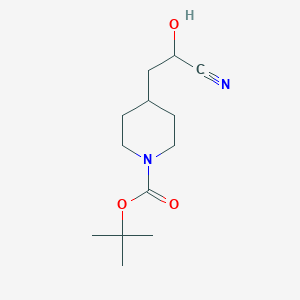


![Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B1432182.png)
